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Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(Phel3,Tyr19)-MCH (human,
Compound Name:
mouse, rat)

(Phel3,Tyr19)-MCH is a synthetic analog of the native human MCH. The parent peptide is a
19-amino acid cyclic neuropeptide. In this analog, the native Tyrosine at position 13 is replaced
with Phenylalanine, and the native Valine at position 19 is replaced with Tyrosine. This
substitution was designed to provide a site for radioiodination for use in radioligand binding
assays.[1]

e One-Letter Code: DFDMLRCMLGRVFRPCWQY[2]

o Three-Letter Code: Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Phe-Arg-Pro-Cys-
Trp-GIn-Tyr[2][3]

o Cyclization: A disulfide bridge is formed between the Cysteine residues at position 7 and
position 16 (Cys7-Cys16).[2][3]

e Molecular Formula: C10oH160N30026S4[3]
o Molecular Weight: Approximately 2434.9 g/mol [3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for (Phel13,Tyr19)-MCH and related
ligands, providing insights into their binding affinity and functional potency at the MCH Receptor
1 (MCHRL1).

Table 1: Radioligand Binding Affinities for MCHR1
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Radioligand

[*251]-[Phe13,
Tyr19]-MCH

Mouse G4F-7
melanoma cells

K_d (Dissociation

Cell Line | Tissue

Reference

Constant)

0.118 nM (1.18 x

10-° M)

[1]

| [*2°1]-[D-Phel3, Tyr19]-MCH | Mouse melanoma cells | 122.7 £ 15.3 pM [[4] |

Table 2: Functional Potency (ECso) of MCH Analogs at MCHR1

ECso (Half-
. . maximal
Ligand Assay Type Cell Line . Reference
Effective
Concentration)
cAMP CHO-MCHR
MCH o 100 pM [5]
Inhibition cells
B-Arrestin Human MCHR1

MCH , , 2.5nM [6]
Recruitment expressing cells

| MCH | Calcium Flux | Human MCHR1 expressing cells | 0.70 nM |[6] |

Table 3: Inhibitory Constants (K _i and I1Cso) of MCHR1 Antagonists

ICso (Half-
. o maximal
Antagonist Assay Type Radioligand - Reference
Inhibitory
Concentration)
[D-Arg**]-MCH Calcium Flux - K_b =15.8 yM [7]
Radioligand
MQ1 o [125]]-MCH-(4-19) 2.2 nM [6]
Binding
MQ1 CAMP Assay - 1.6 nM [6]

| MQ1 | B-Arrestin Recruitment | - | 1.7 nM |[6] |
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Signaling Pathways of the MCH Receptor 1 (MCHR1)

MCH and its analogs, including (Phel3,Tyr19)-MCH, exert their effects by binding to the MCH
Receptor 1 (MCHR1), a Class A G protein-coupled receptor (GPCR). MCHRL1 is known to
couple to multiple G protein families (Gai, Gaq, and Gao) to activate diverse intracellular
signaling cascades.[5][8]

o Gai Pathway (Inhibitory): Upon agonist binding, MCHR1 activates the Gai subunit, which in
turn inhibits the enzyme adenylyl cyclase.[9] This leads to a decrease in intracellular cyclic
AMP (cAMP) levels and subsequent reduction in the activity of Protein Kinase A (PKA).[10]

o Gag Pathway (Stimulatory): MCHRL1 also couples to the Gaq subunit, activating
Phospholipase C (PLC).[9] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into
two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IPs triggers
the release of calcium (Ca2*) from intracellular stores, while DAG activates Protein Kinase C
(PKC).[5][11]

» Mitogen-Activated Protein Kinase (MAPK) Pathway: MCH stimulation has been shown to
activate the extracellular signal-regulated kinase (ERK), a key component of the MAPK
pathway.[12] This activation can be mediated through both Gai/o (via By subunits) and Gaq
pathways.[5]

o [-Arrestin Pathway: Like many GPCRs, prolonged stimulation of MCHR1 can lead to the
recruitment of B-arrestin.[9] This process mediates receptor desensitization and promotes its
internalization from the cell surface, playing a crucial role in regulating signal duration.[9]
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Caption: MCHR1 couples to multiple G proteins to activate diverse signaling pathways.

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b15140928?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of ligands targeting
MCHRZ1. Below are protocols for key experiments.

Peptide Synthesis and Purification of (Phel3,Tyr19)-
MCH

This protocol is based on the methodology for synthesizing MCH analogs.[1]

o Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a resin support
(e.g., PEG-PS resin) using a continuous-flow synthesizer. The synthesis follows the Fmoc (9-
fluorenylmethyloxycarbonyl) strategy, where the N-terminus of each amino acid is
temporarily protected by an Fmoc group, which is removed before the addition of the next
amino acid.

+ Cleavage and Deprotection: Once the linear sequence is complete, the peptide is cleaved
from the resin, and all side-chain protecting groups are removed simultaneously using a
cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

 Purification of Linear Peptide: The crude linear peptide is purified to homogeneity using
reverse-phase high-performance liquid chromatography (RP-HPLC).

e Cyclization (Disulfide Bond Formation): The purified linear peptide is dissolved in an aqueous
buffer. Cyclization is achieved by iodine oxidation, which facilitates the formation of the
disulfide bridge between the two cysteine residues.

 Final Purification: The cyclized peptide is purified again by RP-HPLC to remove any
remaining impurities or uncyclized peptide.

o Characterization: The final product's identity and purity are confirmed by mass spectrometry
(to verify the correct molecular weight) and analytical RP-HPLC.

Radioligand Competition Binding Assay

This protocol outlines the steps to determine the inhibitory constant (K _i) of a test compound at
MCHR1.[13][14]
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Objective: To determine the affinity (K_i) of a test compound by measuring its ability to displace
a specific radioligand from MCHRL1.

Materials:

Membrane Preparation: Membranes from cells stably expressing MCHRL1.
o Radioligand: [*2°I]-(Phel3,Tyr19)-MCH at a concentration near its K_d.
e Test Compound: Unlabeled compound of interest at various concentrations.

» Non-specific Ligand: A high concentration of unlabeled native MCH (e.g., 1 uM) to determine
non-specific binding.

e Assay Buffer: e.g., 25 mM HEPES, 5 mM MgClz, 1 mM CacClz, 0.5% BSA, pH 7.4.[9]

 Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a
solution like 0.3% polyethyleneimine (PEI).

Procedure:
o Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
o Total Binding: Radioligand + Assay Buffer + Membrane Preparation.
o Non-specific Binding (NSB): Radioligand + Non-specific Ligand + Membrane Preparation.

o Competitive Binding: Radioligand + Test Compound (serial dilutions) + Membrane
Preparation.

 Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding
reaction to reach equilibrium.

o Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter
mat. This separates the membrane-bound radioligand from the free radioligand.

e Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining
unbound radioligand.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/pdf/MCH_1_Receptor_Functional_Assays_A_Technical_Support_Center.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Detection: Place the filters in scintillation vials with a liquid scintillation cocktail. Measure the
radioactivity (counts per minute, CPM) using a scintillation counter.

» Data Analysis:

(¢]

Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

[¢]

Plot the percentage of specific binding against the log concentration of the test compound.

[¢]

Use non-linear regression (sigmoidal dose-response curve) to determine the 1Cso value.

[e]

Calculate the K_i value using the Cheng-Prusoff equation: K_i=1Cso / (1 + [L]/K_d), where
[L] is the concentration of the radioligand and K_d is its dissociation constant.
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Caption: Workflow for a competitive radioligand binding assay.
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cAMP Functional Assay

This protocol measures the ability of a compound to modulate MCHR1's inhibition of adenylyl
cyclase.[9]

Objective: To determine the functional potency (ECso or ICso) of a compound by measuring its
effect on CAMP levels.

Materials:

Cell Line: Cells stably expressing MCHR1 (e.g., CHO or HEK293 cells).

Adenylyl Cyclase Stimulator: Forskolin.

Test Compound: Agonist or antagonist of interest.

CAMP Detection Kit: e.g., HTRF, ELISA, or other immunoassay-based kits.
Procedure:

o Cell Plating: Plate MCHR1-expressing cells in a suitable microplate and grow to the desired
confluency.

e Pre-incubation (for Antagonists): If testing an antagonist, pre-incubate the cells with various
concentrations of the antagonist.

» Stimulation: Add the test compound (for agonists) or a fixed concentration of an MCH agonist
(for antagonists). Immediately add forskolin at a pre-determined concentration (e.g., its ECso)
to stimulate cAMP production.

 Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature.

o Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration
using a commercial detection kit according to the manufacturer's instructions.

e Data Analysis:
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o For Agonists: Plot the percent inhibition of forskolin-stimulated cAMP levels against the log
concentration of the agonist to determine the ECso.

o For Antagonists: Plot the percent cAMP production against the log concentration of the
antagonist to determine the ICso.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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